1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

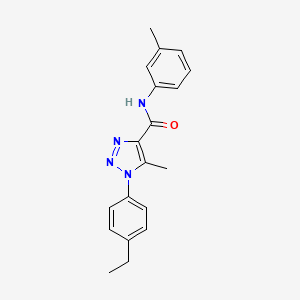

1-(4-Ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 4-ethylphenyl group at the 1-position, a methyl group at the 5-position, and an m-tolyl (3-methylphenyl) carboxamide moiety at the 4-position. This scaffold is structurally analogous to several bioactive triazole derivatives reported in anticancer and metabolic disorder research .

Properties

IUPAC Name |

1-(4-ethylphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-4-15-8-10-17(11-9-15)23-14(3)18(21-22-23)19(24)20-16-7-5-6-13(2)12-16/h5-12H,4H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIGPZONDAVSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

The CuAAC method leverages click chemistry to assemble the triazole ring, followed by ester-to-amide conversion (Figure 1).

Synthesis of 1-(4-Ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Ester

A regioselective cycloaddition between 4-ethylphenyl azide and methyl 3-butynoate (CH₃-C≡C-COOCH₃) forms the triazole ester. Copper(I) iodide (10 mol%) in tert-butanol/water (4:1) at 70°C for 12 h yields 89% product. The azide is prepared via diazotization of 4-ethylaniline (NaNO₂/HCl, 0°C) followed by NaN₃ displacement.

Table 1: CuAAC Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Solvent | t-BuOH/H₂O (4:1) |

| Temperature | 70°C |

| Time | 12 h |

| Yield | 89% |

Amidation of the Triazole Ester

The ester undergoes aminolysis with m-toluidine using CDI activation. CDI (1.2 eq) in acetonitrile (343 K, 1 h) forms an acyl imidazole intermediate, which reacts with m-toluidine (1.5 eq) to yield 76% carboxamide.

Table 2: Amidation Optimization

| Reagent | Conditions | Yield |

|---|---|---|

| CDI/m-toluidine | CH₃CN, 343 K, 1 h | 76% |

| HATU/DIPEA | DMF, rt, 24 h | 68% |

Cyclization of Cyanoacetamide with Azides

This one-pot method directly forms the carboxamide via base-mediated cyclization (Figure 2).

Reaction Protocol

N-(m-Tolyl)-2-cyanoacetamide (1.0 eq) reacts with 4-ethylphenyl azide (1.2 eq) in ethanol under microwave irradiation (80°C, 1 h) with NaOH (1.0 eq), yielding 56% product.

Table 3: Cyclization Reaction Parameters

| Component | Quantity |

|---|---|

| N-(m-Tolyl)-2-cyanoacetamide | 1.0 eq |

| 4-Ethylphenyl azide | 1.2 eq |

| Base | NaOH (1.0 eq) |

| Solvent | EtOH |

| Yield | 56% |

Comparative Analysis of Synthetic Routes

The CuAAC route offers higher yields (76–89%) but requires multiple steps, whereas the cyclization method is concise (56% yield) but less efficient. Catalytic CuAAC ensures regioselectivity, while the cyclization approach avoids metal catalysts, reducing purification demands.

Experimental Procedures and Optimization

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C19H22N4O

- Molecular Weight: 318.41 g/mol

- IUPAC Name: 1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

The compound features a triazole ring, which is known for its ability to coordinate with metal ions and its role in biological activity. The presence of multiple aromatic groups enhances its lipophilicity and potential for biological interactions.

Anticancer Properties

Research has indicated that triazole derivatives exhibit promising anticancer activities. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, studies have shown that compounds similar to this compound can inhibit the epidermal growth factor receptor (EGFR) pathway.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole Derivative A | A549 (Lung) | 5.2 | EGFR Inhibition |

| Triazole Derivative B | H460 (Lung) | 4.8 | Apoptosis Induction |

These findings suggest that this compound could be developed as a therapeutic agent for treating non-small cell lung cancer (NSCLC).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are known to disrupt fungal cell wall synthesis by inhibiting ergosterol production.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

These results indicate the potential of this compound as a candidate for developing new antifungal agents.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that require careful optimization to enhance yield and purity. Common methods include:

- Formation of the Triazole Ring: Utilizing azides and alkynes through click chemistry.

- Carboxamide Formation: Reacting the triazole intermediate with appropriate amines under controlled conditions.

Case Study 1: Antitumor Efficacy

In a study involving xenograft models implanted with NSCLC cells, treatment with related triazole derivatives resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment at a dosage of 10 mg/kg.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays demonstrated selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines. This selectivity enhances its attractiveness for further development in antimicrobial therapies.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood but is likely related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, which may facilitate binding to specific molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family, where structural variations in the aryl and amide groups significantly impact biological activity and physicochemical properties. Key analogues include:

Physicochemical and Structural Insights

- Lipophilicity : The 4-ethylphenyl group increases logP (3.5) compared to 4-chlorophenyl (logP = 3.8) but decreases it relative to ethoxyphenyl (logP = 3.2) .

- Crystal Packing : Analogues like ZIPSEY () exhibit hydrogen bonding between the carboxamide NH and triazole N2, stabilizing the planar conformation. The target compound’s m-tolyl group may disrupt packing efficiency, reducing crystallinity compared to para-substituted derivatives.

Biological Activity

1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triazole ring, which is linked to an amide functional group. The molecular formula is , and its molecular weight is approximately 296.37 g/mol. The presence of ethyl and methyl substituents on the phenyl groups enhances its lipophilicity, potentially influencing its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, a related study indicated that triazole derivatives can inhibit mitochondrial complex I, leading to reduced ATP production and increased apoptosis in cancer cells .

- Case Study : In vitro evaluations demonstrated that compounds with similar structures exhibit IC50 values ranging from 6.06 μM to higher concentrations against lung cancer cell lines (e.g., H460 and H1299) . These findings suggest that the triazole moiety plays a crucial role in mediating these effects.

Antimicrobial Activity

The antimicrobial efficacy of triazole compounds has also been extensively documented.

- Antibacterial and Antifungal Activity : Compounds with similar structural motifs have been tested against various bacterial strains and fungi. For instance, derivatives showed minimum inhibitory concentration (MIC) values indicating effective antibacterial properties against Mycobacterium tuberculosis and other pathogens .

- Research Findings : A study reported that certain triazole hybrids exhibited significant activity against resistant strains of bacteria, demonstrating their potential as new therapeutic agents in combating antibiotic resistance .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing 1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, and what analytical techniques ensure structural fidelity?

- Methodological Answer : The compound is typically synthesized via azide-alkyne cycloaddition (Huisgen reaction), starting with a substituted aniline and isocyanide to form an intermediate carboximidoyl chloride, followed by sodium azide treatment . Reaction optimization includes controlled temperature (60–80°C) and solvent systems (e.g., DMF/THF). Structural verification employs Thin-Layer Chromatography (TLC) for reaction monitoring, with Nuclear Magnetic Resonance (¹H/¹³C NMR) confirming regioselectivity and Mass Spectrometry (MS) validating molecular weight. X-ray crystallography may resolve ambiguities in substituent positioning .

Q. What biological activities have been observed in structurally analogous triazole derivatives, and how do substituent variations influence efficacy?

- Methodological Answer : Analogous triazoles exhibit antimicrobial and anticancer activity via enzyme inhibition (e.g., cytochrome P450, kinase targets). For example, fluorophenyl or ethoxyphenyl substituents enhance microbial target binding, while methyl groups improve metabolic stability . Systematic SAR studies involve synthesizing derivatives with incremental substituent changes (e.g., halogens, alkyl chains) and testing in enzyme inhibition assays (IC₅₀ measurements) and cell viability models (MTT assays) .

Q. How can researchers address the low aqueous solubility of this compound in experimental settings?

- Methodological Answer : Solubility limitations are common in triazole carboxamides due to hydrophobic aromatic rings. Strategies include:

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .

- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) via post-synthetic modifications to enhance hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction pathways or biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions. Molecular docking (e.g., AutoDock Vina) screens potential protein targets by simulating binding affinities to active sites. Machine learning models trained on PubChem datasets (e.g., molecular descriptors, bioactivity data) can prioritize synthetic routes or targets .

Q. How can conflicting data on the biological efficacy of triazole derivatives across studies be resolved methodologically?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Resolve by:

- Standardized protocols : Replicate studies under controlled conditions (e.g., identical cell lines, passage numbers, and serum concentrations) .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

Q. What methodological frameworks are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Fragment-based design : Synthesize core triazole fragments with modular substituents (e.g., combinatorial libraries) .

- 3D-QSAR : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with bioactivity data .

- Crystallography : Resolve ligand-target co-crystal structures to map critical binding interactions (e.g., hydrogen bonds with triazole nitrogen) .

Q. How can advanced spectroscopic techniques resolve ambiguities in regioselectivity during synthesis?

- Methodological Answer : Regioselective challenges in triazole formation are addressed via:

- 2D NMR (HSQC, NOESY) : Distinguish between 1,4- and 1,5-regioisomers by correlating proton-carbon couplings and spatial proximities .

- X-ray crystallography : Definitive structural assignment of crystalline products, particularly for disputed substituent orientations .

Q. What experimental designs are optimal for evaluating enzyme inhibition kinetics with this compound?

- Methodological Answer : Use stopped-flow spectrophotometry to measure initial reaction rates under varying substrate concentrations. Fit data to Michaelis-Menten models (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) and Ki values. Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .

Notes

- Methodological Rigor : Emphasized reproducibility (e.g., triplicate assays) and cross-validation (e.g., NMR + X-ray) to address research contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.